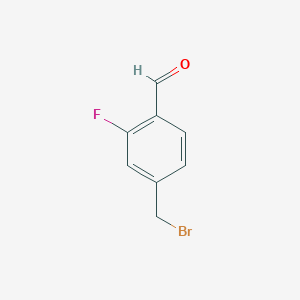

![molecular formula C17H18N2O2S B2779509 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide CAS No. 946218-74-2](/img/structure/B2779509.png)

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide, also known as TQP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. TQP is a quinoline-based compound that possesses a unique chemical structure that makes it an attractive target for drug design and development. The following paper will provide an overview of TQP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Quinoline as a Privileged Scaffold in Cancer Drug Discovery

Quinoline compounds, characterized by a double-ring structure that includes a benzene ring fused to pyridine, are noted for their medical benefits, particularly in anti-malarial and anti-microbial activities. Some quinoline-based compounds demonstrate effective anticancer activity due to their ability to inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. The synthetic versatility of quinoline allows the generation of structurally diverse derivatives, indicating its potential as a scaffold for developing cancer therapeutics (Solomon & H. Lee, 2011).

Synthesis and Reactivity of Thiophene-Quinoline Derivatives

The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride leads to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. This demonstrates the chemical reactivity of thiophene-quinoline derivatives, allowing for further modifications and derivatizations to explore new biological activities and applications (A. Aleksandrov et al., 2020).

Chemosensing and Molecular Docking Studies

Acylthiourea derivatives of quinoline, including 1-(thiophene-2-carbonyl)-3-(quinolin-8-yl)thiourea, have been synthesized and characterized for their fluorescence emission and sensing abilities. Molecular docking studies suggest potential anti-inflammatory, antimalarial, and anti-tuberculosis activities. These derivatives also possess good antioxidant activity, highlighting their potential in chemosensing and therapeutic applications (A. Kalaiyarasi et al., 2019).

Fluorescence Studies for Metal Ion Detection

Quinoline derivatives have been utilized in the development of fluorescent chemosensors for the detection of metal ions such as Zn2+ in aqueous media. These chemosensors demonstrate significant fluorescence enhancement upon metal binding, indicating their utility in environmental monitoring and analytical chemistry (Y. S. Kim et al., 2016).

Mécanisme D'action

Target of Action

The compound, also known as N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide or N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide, is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . The primary target of this compound, like LSD, is likely to be the serotonin receptors in the brain .

Mode of Action

LSD is known to bind to and activate serotonin receptors, leading to its psychoactive effects .

Biochemical Pathways

The compound’s interaction with serotonin receptors can affect various biochemical pathways. Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes . Therefore, the activation of these receptors by the compound can lead to changes in these functions.

Pharmacokinetics

LSD is known to be rapidly absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The activation of serotonin receptors by this compound can lead to a variety of molecular and cellular effects. These can include changes in cell signaling, neurotransmitter release, and neuronal excitability. At the behavioral level, these changes can manifest as alterations in mood, perception, cognition, and physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as their health status, genetic makeup, and age), and external factors such as stress and environment .

Propriétés

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVELSSJQQSGFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)

![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2779432.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)

![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)